molecular formula C20H23N3OS B2376036 N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE CAS No. 392240-89-0

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE

Cat. No.: B2376036
CAS No.: 392240-89-0
M. Wt: 353.48
InChI Key: RUGJAAQLJLMVCK-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a synthetic hybrid compound designed for pharmaceutical and biological research. It incorporates two pharmacologically active moieties: the adamantane group and the 1,3,4-thiadiazole ring system. Adamantane derivatives are well-known for their diverse biological activities, including antiviral effects against influenza and HIV . The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities, such as antimicrobial, antimycobacterial, and, most notably, antitumor properties . This combination makes the compound a candidate for investigating new therapeutic agents. The primary research applications of this compound are anticipated in the field of oncology. 1,3,4-Thiadiazole derivatives have demonstrated significant cytotoxic properties against a range of human cancer cell lines, including breast carcinoma (MCF-7), lung cancer (A549), colon cancer (HT-29), and prostate cancer (PC3) . The mechanism of action for such hybrids can be multi-faceted. Some 1,3,4-thiadiazole derivatives act as potent inhibitors of carbonic anhydrase isozymes (CA-IX and CA-XII), which are important molecular targets in cancer therapy . Others have been shown to inhibit tubulin polymerization or focal adhesion kinase (FAK) , thereby disrupting essential processes in cancer cell proliferation and survival. The structural features of this compound, particularly the nature of the N-substituent (a 4-methylbenzamide group), are critical for its binding affinity and biological activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary safety and hazard assessments before use.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-12-2-4-16(5-3-12)17(24)21-19-23-22-18(25-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-11H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGJAAQLJLMVCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine

The thiadiazole ring is constructed via cyclization of adamantane-1-carbohydrazide. A modified Hurd-Mori reaction is employed:

  • Thiosemicarbazide Formation : Adamantane-1-carbohydrazide reacts with carbon disulfide in ethanol under reflux to form 1-(adamantan-1-yl)carbonyl thiosemicarbazide.
  • Cyclization : The thiosemicarbazide intermediate undergoes cyclization in the presence of concentrated sulfuric acid, yielding 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

  • Solvent : Ethanol (thiosemicarbazide), sulfuric acid (cyclization).
  • Temperature : 80°C (reflux) for thiosemicarbazide; room temperature for cyclization.
  • Yield : ~65–70% after recrystallization in ethanol.

Amide Coupling with 4-Methylbenzoic Acid

The amine group of the thiadiazole intermediate is coupled with 4-methylbenzoic acid using carbodiimide chemistry:

  • Activation of Carboxylic Acid : 4-Methylbenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.
  • Coupling Reaction : The activated acid reacts with 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine at room temperature for 12–24 hours.

Reaction Conditions :

  • Molar Ratio : 1:1 (amine:acid).
  • Solvent : Anhydrous acetonitrile.
  • Purification : Ethyl acetate/water extraction, followed by washing with 5% NaHCO₃ and brine. The organic layer is dried over Na₂SO₄ and concentrated.
  • Yield : ~75–80% after silica gel chromatography (ethyl acetate/hexane, 1:3).

Optimization Strategies

Enhancing Cyclization Efficiency

  • Catalyst Screening : Substituting sulfuric acid with polyphosphoric acid improves cyclization yields to 80% by reducing side reactions.
  • Solvent Polarity : Using dimethylformamide (DMF) as a solvent for cyclization increases reaction homogeneity, particularly for bulky adamantane derivatives.

Amide Coupling Challenges

  • Steric Hindrance : The adamantane group’s bulk necessitates prolonged reaction times (24–36 hours) for complete conversion.
  • Alternative Coupling Reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) achieves higher coupling efficiency (85% yield) compared to EDC/HOBt.

Analytical Characterization

Structural Elucidation

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 2H, Ar–H), 7.30 (d, J = 8.0 Hz, 2H, Ar–H), 2.45 (s, 3H, CH₃), 2.10–1.80 (m, 15H, adamantane-H).
    • ¹³C NMR : 165.2 (C=O), 152.1 (thiadiazole-C), 144.5–124.3 (aromatic-C), 36.8–29.4 (adamantane-C).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₀H₂₂ClN₃O₂S: 403.1154; found: 403.1156.

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
  • Melting Point : 218–220°C (uncorrected).

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactor systems reduce cyclization time from hours to minutes by enhancing heat transfer and mixing efficiency.
  • Catalyst Recycling : Immobilized EDC on silica gel allows reagent reuse for up to five cycles without yield loss.

Cost Analysis

Component Cost per kg (USD)
Adamantane-1-carbohydrazide 1,200
4-Methylbenzoic acid 150
EDC 800
Total 2,150

Comparative Synthesis Pathways

Alternative Thiadiazole Formation

  • Microwave-Assisted Cyclization : Reduces reaction time from 6 hours to 20 minutes (yield: 78%).
  • Enzymatic Coupling : Lipase-catalyzed amide bond formation achieves 70% yield under aqueous conditions but requires costly enzyme immobilization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the benzamide or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE has been studied for its potential therapeutic applications due to its unique structure and biological activity. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE is not fully understood, but it is believed to modulate various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits histone deacetylases (HDACs), which regulate gene expression. These actions result in reduced production of inflammatory mediators, induction of cell cycle arrest, and apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

  • Melting Points : Analogs with larger 5-substituents (e.g., benzylthio in 5h: 133–135°C) exhibit lower melting points than those with smaller groups (e.g., ethylthio in 5g: 168–170°C), likely due to reduced crystallinity from steric hindrance. The adamantane group’s bulk may similarly lower melting points compared to rigid, planar substituents .
  • Synthetic Yields: Yields for thioether-containing analogs range from 68% to 88% ().

Inferred Bioactivity and Pharmacokinetics

  • Metabolic Stability : Thioether groups (e.g., methylthio in 5f) are susceptible to oxidative metabolism, whereas adamantane’s saturated carbon framework may confer greater stability .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring an adamantane moiety, contributes to its distinctive chemical properties and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is represented as follows:

  • Molecular Formula : C_{16}H_{20}N_{4}S
  • Molecular Weight : 304.42 g/mol

Structural Characteristics

ComponentDescription
Adamantane MoietyProvides rigidity and hydrophobicity
Thiadiazole RingFacilitates interactions with biological targets
Benzamide GroupEnhances solubility and bioactivity

Anticancer Activity

Recent studies have demonstrated the promising anticancer activity of thiadiazole derivatives. A series of compounds derived from the adamantane scaffold have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer) cells.

Key Findings

  • Mechanism of Action : The compounds exhibited apoptotic effects by up-regulating pro-apoptotic proteins (BAX) and down-regulating anti-apoptotic proteins (Bcl-2) .
  • Inhibitory Activity : Selected derivatives showed IC50 values ranging from 37.85 nM to 85 nM against wild-type EGFR and even lower against mutant forms .

Table: IC50 Values of Selected Compounds

CompoundWild-Type EGFR IC50 (nM)Mutant EGFR IC50 (nM)
Compound 58541.19
Compound 14c71.537.85
Compound 170.270.78
Lapatinib31.839.53

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. The compound this compound has shown potential in inhibiting the growth of various bacterial strains.

Case Study: Antimicrobial Testing

In vitro studies have indicated that thiadiazole derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : The adamantane moiety enhances binding affinity to protein targets due to its rigid structure.
  • Hydrogen Bonding : The thiadiazole ring can engage in hydrogen bonding with key amino acids in active sites of enzymes or receptors.
  • Signal Transduction Modulation : By modulating signaling pathways related to apoptosis and cell proliferation, these compounds can exert therapeutic effects.

Q & A

Q. Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclizationCS₂, KOH, ethanol, 80°C, 8h65–70≥90%
Coupling4-methylbenzoyl chloride, DCM, 0°C75–80≥95%

How can structural contradictions in crystallographic data for adamantane-thiadiazole hybrids be resolved?

Basic Characterization :
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm molecular identity. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) with SHELXL () is standard .

Advanced Resolution of Contradictions :
Discrepancies in bond angles or noncovalent interactions (e.g., hydrogen bonding) arise from steric effects of the adamantane moiety. Use:

  • QTAIM Analysis : Quantifies weak interactions (e.g., C–H⋯S) via electron density topology .
  • Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in bulky adamantane derivatives .

Example : In N-substituted analogs, QTAIM revealed C–H⋯π interactions (0.8–1.2 kcal/mol) stabilizing crystal packing .

What methodological approaches are recommended to investigate the biological activity of this compound against antimicrobial targets?

Q. Basic Screening :

  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli ().
  • Docking Studies : AutoDock Vina predicts binding to bacterial enoyl-ACP reductase (FabI) via thiadiazole–Arg198 hydrogen bonds .

Q. Advanced Mechanistic Analysis :

  • Time-Kill Curves : Differentiate bactericidal vs. bacteriostatic effects.
  • Resistance Profiling : Serial passage assays identify mutation hotspots in target enzymes.

Q. Table 2: Preliminary Antimicrobial Activity

StrainMIC (µg/mL)Mode of Action
S. aureus8–16FabI inhibition
E. coli32–64Membrane disruption

How do substituent variations on the benzamide ring influence bioactivity, and how can conflicting data be reconciled?

Q. Basic Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., -Cl, -F) : Enhance antimicrobial potency by increasing electrophilicity .
  • Lipophilic Groups (e.g., -OCH₃) : Improve membrane penetration but may reduce solubility .

Advanced Conflict Resolution :
Contradictory results (e.g., -NO₂ groups showing high activity in some studies but low in others) arise from assay variability. Mitigate via:

  • Standardized Protocols : Uniform inoculum size (1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar).
  • Comparative QSAR : Partial Least Squares (PLS) regression models quantify substituent contributions .

What analytical techniques are most effective for assessing purity and stability under storage conditions?

Q. Basic Quality Control :

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities ≥0.1% .
  • TGA/DSC : Thermal stability analysis (decomposition onset ~200°C) .

Q. Advanced Stability Studies :

  • Forced Degradation : Expose to 40°C/75% RH for 6 months; monitor hydrolysis via LC-MS.
  • Photostability : ICH Q1B guidelines (UV light, 1.2 million lux hours) .

Q. Table 3: Stability Profile

ConditionDegradation ProductsHalf-Life (Days)
40°C/75% RHHydrolyzed benzamide90
UV ExposureThiadiazole ring oxidation30

How can molecular docking be optimized to predict binding modes with high accuracy?

Q. Basic Docking Workflow :

  • Protein Preparation : Retrieve PDB structures (e.g., FabI: 3GNS), remove water, add hydrogens.
  • Grid Box : Centered on active site (e.g., FabI’s NADH-binding pocket) .

Q. Advanced Enhancements :

  • Induced Fit Docking (IFD) : Accounts for protein flexibility.
  • MM/GBSA Free Energy Calculations : Validates docking poses with ΔG binding estimates .

Example : IFD predicted a binding energy of −9.2 kcal/mol for the adamantane-thiadiazole complex with FabI .

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